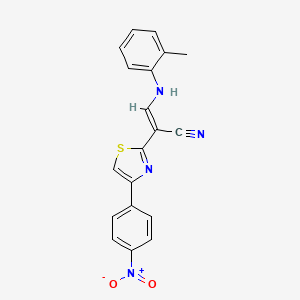

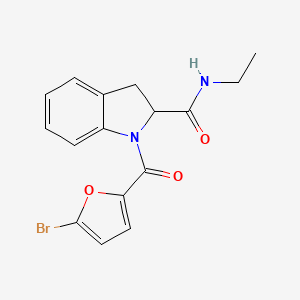

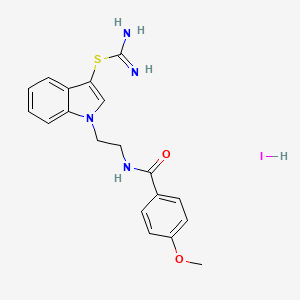

![molecular formula C19H21N3O3S2 B2550669 N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide CAS No. 688339-58-4](/img/structure/B2550669.png)

N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Scientific Research Applications

Antifungal Properties : Compounds similar to N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide, specifically 4-methoxy-N, N-dimethylpyrimidin derivatives, have demonstrated significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Antitumor Activity : Certain thieno[3,2-d]pyrimidine derivatives have shown promising antitumor activity. For instance, they have exhibited potent anticancer activity on various human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Interaction with Bovine Serum Albumin : Studies have investigated the interaction of similar pyrimidine derivatives with bovine serum albumin (BSA). These interactions can be crucial in understanding the pharmacokinetics and pharmacodynamics of these compounds (Meng et al., 2012).

Corrosion Inhibition : Pyrimidinone derivatives have been evaluated as corrosion inhibitors for materials like carbon steel. They show potential in protecting materials in aggressive environments, which is relevant in industrial applications (Abdallah et al., 2018).

Cytotoxic Activity in Anti-Inflammatory and Analgesic Agents : Certain derivatives of thiazolopyrimidine have been synthesized and tested for their potential as anti-inflammatory and analgesic agents. They have shown to inhibit COX-1/COX-2 enzymes and have analgesic activity (Abu‐Hashem et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as α-amylase and Janus Kinase 1 (JAK1) . These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and immune response, respectively.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in the function of these targets . For instance, α-amylase inhibitors prevent the breakdown of complex carbohydrates into glucose, thereby controlling blood glucose levels .

Biochemical Pathways

Similar compounds have been found to impact pathways related to carbohydrate metabolism and immune response . The downstream effects of these interactions can include controlled blood glucose levels and modulated immune responses.

Pharmacokinetics

A similar compound was found to have satisfactory pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Similar compounds have been found to exhibit antidiabetic action by inhibiting α-amylase and modulate immune responses by inhibiting JAK1 .

properties

IUPAC Name |

N-(4-methoxyphenyl)-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-25-14-8-6-13(7-9-14)20-16(23)5-3-2-4-11-22-18(24)17-15(10-12-27-17)21-19(22)26/h6-10,12H,2-5,11H2,1H3,(H,20,23)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIPDOJITSTDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

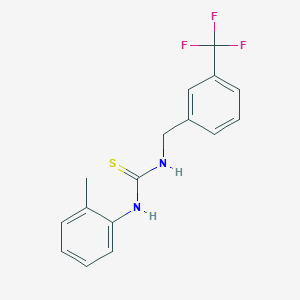

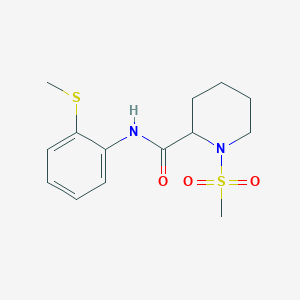

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2550594.png)

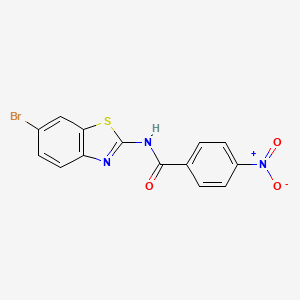

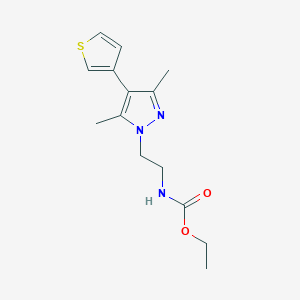

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2550600.png)

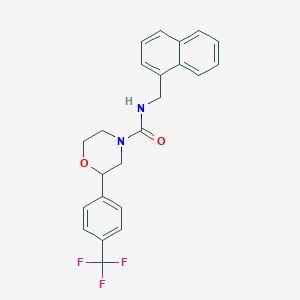

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2550606.png)

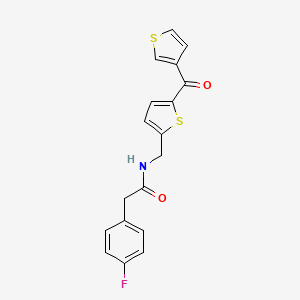

![N-Methyl-N-[2-oxo-2-[propan-2-yl(thiophen-2-ylmethyl)amino]ethyl]prop-2-enamide](/img/structure/B2550608.png)